

A Comprehensive Technical Guide to 2-

Bromofluorene (CAS 1133-80-8)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromofluorene, with a CAS number of 1133-80-8, is a halogenated polycyclic aromatic hydrocarbon. It is characterized by a fluorene backbone with a bromine atom substituted at the 2-position. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a building block for more complex molecules in pharmaceutical and agrochemical research.[1][2] Its planar structure and the reactivity endowed by the bromine substituent make it a versatile reagent in various chemical transformations.[1]

Physicochemical Properties

2-Bromofluorene is a white to light yellow crystalline powder at room temperature.[3][4] It is generally insoluble in water but shows good solubility in organic solvents such as chloroform, ethyl acetate, toluene, acetone, and ethanol.[1][5][6][7]



Property	Value	Source
CAS Number	1133-80-8	[1][3][8]
Molecular Formula	C13H9Br	[1][3][8]
Molecular Weight	245.11 g/mol	[1][3][8]
Melting Point	110 - 116 °C	[4][5][6][9]
Boiling Point	185 °C at 135 mmHg	[5][8]
Appearance	White to light yellow crystalline powder	[1][3][6][9]
Solubility	Soluble in chloroform, ethyl acetate, toluene, acetone, ethanol. Insoluble in water.	[1][5][6][7]

Spectroscopic Data Mass Spectrometry

Mass spectrometry analysis of **2-Bromofluorene** typically shows molecular ion peaks (m/z) at 244 and 246, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of dibrominated species may also be observed with peaks at m/z 322, 324, and 326. [10]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromofluorene** is characterized by absorptions typical of aromatic compounds. Key absorptions are expected in the regions of 3100-3000 cm⁻¹ (aromatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), and below 900 cm⁻¹ (C-H out-of-plane bending). The C-Br stretching vibration is typically observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2-Bromofluorene** in CDCl₃ shows distinct signals for the aromatic protons. The methylene protons of the fluorene ring typically appear as a singlet around 3.9 ppm.



Protons	Chemical Shift (δ) in CDCl₃ (ppm)
Aromatic Protons	7.26 - 7.79
Methylene Protons (-CH ₂ -)	~3.9

Experimental ProtocolsSynthesis of 2-Bromofluorene

A common method for the synthesis of **2-Bromofluorene** involves the bromination of fluorene using N-bromosuccinimide (NBS).[10]

Materials:

- Fluorene (16.6 g, 0.1 mol)
- N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol)
- Propylene carbonate (125 mL)
- Toluene
- Ethanol
- Water

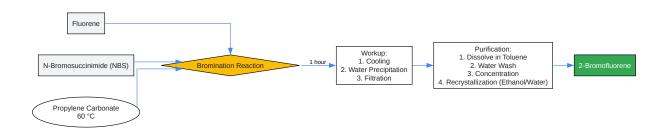
Procedure:

- Dissolve fluorene in propylene carbonate in a reaction flask and heat to 60 °C.
- Add N-bromosuccinimide to the solution in one portion.
- Allow the reaction mixture to cool for 1 hour.
- Dilute the mixture with water (2 L) to precipitate the solid product.
- · Collect the solid by filtration.



- Dissolve the collected solid in toluene (250 mL) and wash the toluene solution with water.
- Concentrate the toluene solution to obtain the crude product.
- Recrystallize the crude product from an ethanol-water mixture to yield pure 2-Bromofluorene.[10]

A high-purity product can be obtained with a yield of approximately 95%.[10]



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Caption: Synthesis workflow for **2-Bromofluorene**.

Synthesis of 9,9-dimethyl-2-bromofluorene

2-Bromofluorene can be used as a starting material for the synthesis of its derivatives, such as 9,9-dimethyl-**2-bromofluorene**.[5]

Materials:

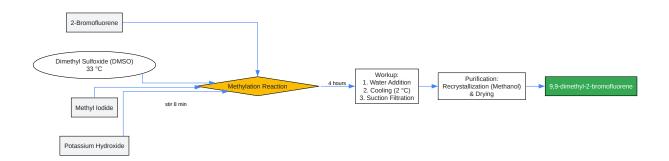
- 2-Bromofluorene (50 g)
- Dimethyl sulfoxide (DMSO) (450 g)
- Methyl iodide (70 g)



- Potassium hydroxide (53 g)
- Methanol
- Water

Procedure:

- Dissolve 2-Bromofluorene in dimethyl sulfoxide in a four-necked flask at 33 °C with stirring until completely dissolved.
- Add methyl iodide and stir for 8 minutes.
- Add potassium hydroxide and continue the reaction for 4 hours.
- Monitor the reaction progress; once the starting material is less than 0.1%, add 450 g of water.
- Cool the mixture to 2 °C and collect the crude product by suction filtration.
- Recrystallize the crude product from methanol and dry in an oven to obtain 9,9-dimethyl-2bromofluorene.[5]





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Caption: Synthesis of 9,9-dimethyl-**2-bromofluorene**.

Applications in Research and Development

2-Bromofluorene is a valuable precursor in the synthesis of various organic materials. It is utilized as a nonintrusive end-capping reagent to control molecular weights and generate well-defined oligomers.[8][11] It has been employed in the preparation of dibromofluorene-labeled polystyrene through nitroxide-mediated polymerization.[2] Furthermore, it serves as a key intermediate in the synthesis of 2-bromo-9,9-di-n-hexylfluorene, which is used in the preparation of poly(di-n-hexylfluorene)s via Ni(0) mediated polymerization.[11] In the agricultural sector, it has been investigated for its potential use as a fungicide for controlling tomato diseases.[2]

Safety and Handling

2-Bromofluorene is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[8] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

GHS Hazard Statements:

- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H335: May cause respiratory irritation[3]

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